molecular formula C16H20N6 B1216348 Batelapine CAS No. 95634-82-5

Batelapine

Cat. No.: B1216348
CAS No.: 95634-82-5
M. Wt: 296.37 g/mol
InChI Key: PUHMYHQVPODHCZ-UHFFFAOYSA-N
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Description

Batelapine, also known by its developmental code name CGS-13429, is a structural analogue of clozapine. It was investigated as a potential antipsychotic compound. This compound belongs to the class of triazolobenzodiazepines and has a molecular formula of C16H20N6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Batelapine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions such as temperature and solvents depend on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound include its N-oxide and desmethyl metabolites .

Scientific Research Applications

Mechanism of Action

Batelapine exerts its effects by interacting with neurotransmitter receptors in the brain. It is a structural analogue of clozapine, suggesting that it may act on similar molecular targets, such as dopamine and serotonin receptors. The exact pathways and molecular targets involved in this compound’s mechanism of action are not fully elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its specific triazolobenzodiazepine structure, which differentiates it from other antipsychotic compounds. due to its discontinued development, its full potential and unique properties remain unexplored .

Properties

CAS No.

95634-82-5

Molecular Formula

C16H20N6

Molecular Weight

296.37 g/mol

IUPAC Name

2-methyl-5-(4-methylpiperazin-1-yl)-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepine

InChI

InChI=1S/C16H20N6/c1-12-17-15-11-13-5-3-4-6-14(13)18-16(22(15)19-12)21-9-7-20(2)8-10-21/h3-6H,7-11H2,1-2H3

InChI Key

PUHMYHQVPODHCZ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C

Canonical SMILES

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C

Key on ui other cas no.

95634-82-5

Synonyms

2-methyl-5-(4-methyl-1-piperazinyl)-11H-(1,2,4)triazolo(1,5-C)(1,3)benzodiazepine
batelapine
CGS 13429
CGS-13429

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.25 g of 2-methyl-5-cyanothio-11H-1,2,4-triazolo[2,3-c][1,3]benzodiazepine in 7.3 ml of hexamethylphosphoramide is added dropwise, at 0°, 4.94 g of N-methylpiperazine over a period of 5 minutes. The mixture is stirred at room temperature for 4 hours, poured into water and extracted with ethyl acetate. The organic extracts are washed with water, dried over magnesium sulfate and evaporated to dryness to give 2-methyl-5-(4-methyl-1-piperazinyl)-11H-1,2,4-triazolo[2,3-c][1,3]benzodiazepine, m.p. 185°-187°. This material is treated with an equivalent amount of maleic acid to give 2-methyl-5-(4-methyl-1-piperazinyl)-11H-1,2,4-triazolo[2,3-c][1,3]benzodiazepine monomaleate of example 1.
Name
2-methyl-5-cyanothio-11H-1,2,4-triazolo[2,3-c][1,3]benzodiazepine
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
solvent
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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